N-METHYL-D3-FORM-D1-AMIDE
Description
Properties
CAS No. |
110505-55-0 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
63.092 |
IUPAC Name |
1-deuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D |
InChI Key |
ATHHXGZTWNVVOU-MZCSYVLQSA-N |
SMILES |
CNC=O |
Synonyms |
N-METHYL-D3-FORM-D1-AMIDE |
Origin of Product |
United States |
Preparation Methods
Preparation of Deuterated Methylamine (CD₃NH₂)
The synthesis of CD₃NH₂ serves as a critical precursor for N-methyl-d₃-form-d₁-amide. Patent WO2011113369A1 outlines a robust method for producing CD₃NH₂ via deuterium exchange and reduction (Figure 1).
Step 1: Deuterium Exchange of Nitromethane
Nitromethane (CH₃NO₂) undergoes deuterium exchange with deuterium oxide (D₂O) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., deuterated potassium hydroxide, KOD). This yields deuterated nitromethane (CD₃NO₂) with >99% isotopic purity.
Step 2: Reduction of CD₃NO₂ to CD₃NH₂
CD₃NO₂ is reduced using zinc powder in hydrochloric acid (HCl) to generate CD₃NH₂·HCl. Subsequent basification with NaOH releases free CD₃NH₂, which is purified via distillation under inert atmosphere. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 85–90 |
| Reaction Time | 4–6 hours | |
| Zinc:PCD₃NO₂ Molar Ratio | 3:1 |
Formylation of CD₃NH₂ with Deuterated Formyl Sources
The formylation of CD₃NH₂ introduces the deuterated formyl group (C(O)D). Two primary strategies are documented:
Method A: Deuterated Formic Acid (DCO₂H)
CD₃NH₂ reacts with deuterated formic acid under Dean-Stark conditions to facilitate water removal, yielding N-methyl-d₃-formamide (CD₃–NH–C(O)H). Subsequent deuterium exchange with D₂O in the presence of a palladium catalyst selectively replaces the formyl hydrogen with deuterium.
Method B: Deuterated Formyl Chloride (DCOCl)
Direct formylation using DCOCl in anhydrous tetrahydrofuran (THF) at –20°C produces CD₃–NH–C(O)D in a single step. This method avoids isotopic dilution but requires rigorous exclusion of moisture.
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| A | DCO₂H + D₂O | Toluene | 110°C | 78 | >98% |
| B | DCOCl | THF | –20°C | 92 | >99% |
Reaction Optimization and Mechanistic Insights
Catalytic Deuterium Exchange
The incorporation of deuterium at the formyl position often employs heterogeneous catalysts. For example, palladium-on-carbon (Pd/C) in D₂O promotes H/D exchange at the formyl hydrogen without affecting the CD₃ group. Kinetic studies reveal a first-order dependence on catalyst loading, with optimal activity at 5 wt% Pd/C.
Solvent Effects
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance the reactivity of DCOCl but risk hydrolytic decomposition. In contrast, non-polar solvents like toluene improve thermal stability during prolonged reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms deuterium incorporation:
-
CD₃ Group : Absence of signals at δ 2.8–3.1 ppm (CH₃).
-
C(O)D Group : No resonance near δ 8.1 ppm (C(O)H).
¹³C NMR distinguishes isotopic shifts:
-
CD₃: δ 32.5 ppm (quartet, J = 22 Hz).
-
C(O)D: δ 167.2 ppm.
Chemical Reactions Analysis
Types of Reactions: N-METHYL-D3-FORM-D1-AMIDE undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-methylformic acid under oxidative conditions.
Reduction: Reduction to N-methylamine using reducing agents like lithium aluminum hydride.
Substitution: N-methylation reactions where the methyl group is transferred to other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Phenyl trimethylammonium iodide is used for N-methylation.
Major Products:
Oxidation: N-methylformic acid.
Reduction: N-methylamine.
Substitution: Various N-methylated derivatives depending on the substrate used.
Scientific Research Applications
Chemical Applications
Internal Standard in NMR Spectroscopy
- N-Methyl-D3-Form-D1-Amide serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for distinct signal differentiation, enhancing the accuracy of quantitative analyses of chemical compounds.
Synthesis of Deuterated Compounds
- The compound is instrumental in synthesizing deuterated pharmaceuticals and specialty chemicals. Its isotopic labeling can significantly alter the physicochemical properties of compounds, making them more suitable for specific applications.
Biological Applications
Metabolic Studies
- In biological research, this compound is utilized to trace the incorporation of deuterium-labeled compounds in metabolic pathways. This tracking is crucial for understanding metabolic processes and the dynamics of biomolecules.
Protein Interaction Studies
- The compound's deuterium content can influence hydrogen bonding dynamics, which affects protein folding and stability. Studies using this compound help elucidate how small molecule modifications impact larger biomolecular interactions.
Medical Applications
Pharmacokinetic Studies
- This compound is employed in pharmacokinetic studies to analyze drug metabolism and distribution within biological systems. Its isotopic labeling aids in determining the pharmacological profiles of new drug candidates .
Development of Therapeutics
- The compound's role in drug development is significant due to its ability to improve the stability and efficacy of therapeutic agents by providing insights into their metabolic pathways and interactions within the body.
Industrial Applications
Manufacturing Processes
- In industrial settings, this compound is used for the production of various deuterated chemicals on a larger scale. Continuous flow reactors optimize its synthesis for high yield and purity, essential for commercial applications.
Quality Control
- The compound assists in quality control processes within chemical manufacturing by serving as a reference standard for analytical methods, ensuring consistency and reliability in product formulations .
Case Study 1: Metabolic Tracing
In a study examining metabolic pathways in mammalian cells, researchers used this compound to trace the incorporation of deuterium into amino acids. This approach provided insights into metabolic fluxes and highlighted the compound's utility in understanding cellular metabolism.
Case Study 2: Drug Development
A pharmaceutical company utilized this compound in preclinical trials to assess the pharmacokinetics of a new drug candidate. The isotopic labeling allowed for precise tracking of drug distribution and metabolism, leading to improved formulations with enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-METHYL-D3-FORM-D1-AMIDE primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as metabolic tracing in biological systems or structural analysis in chemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Compounds for Comparison:
N-Methylformamide (NMF) Non-deuterated parent compound (HCONHCH₃, MW: 73.09 g/mol). Common applications: Solvent for polymers, electrolytes, and peptide synthesis. Limitations: Proton-rich structure complicates NMR analysis due to signal overlap .
N-Methyl-d3-formamide (CAS RN: 87955-92-8)
- Molecular formula: HCONHCD₃ (MW: 62.08 g/mol).
- Features deuterium only in the methyl group (98 atom% D).
- Used in kinetic isotope effect (KIE) studies but lacks deuterium in the formyl position, limiting its utility in probing formyl-group reactivity .
N-Methyl-d3-form-d1-amide (CAS RN: 110505-55-0)
- Combines deuterium in both methyl (CD₃) and formyl (DCO) groups (99 atom% D).
- Superior for dual-position isotopic tracing in reaction mechanisms, such as formylation or transamidation processes .
Data Table: Structural and Commercial Comparison
| Property | N-Methylformamide | N-Methyl-d3-formamide | This compound |
|---|---|---|---|
| Molecular Formula | HCONHCH₃ | HCONHCD₃ | DCONHCD₃ |
| CAS RN | 123-39-7 | 87955-92-8 | 110505-55-0 |
| Isotopic Substitution | None | CD₃ (methyl) | CD₃ (methyl) + DCO (formyl) |
| Molecular Weight | 73.09 g/mol | 62.08 g/mol | 63.09 g/mol |
| Deuterium Purity | N/A | 98 atom% D | 99 atom% D |
| Price (1g) | ~¥500 | ¥4,100 | ¥48,400 (250mg) |
Source: Kanto Reagents Catalog (2022)
This compound in Mechanistic Studies
- Isotopic Tracing : The dual deuteration enables precise tracking of hydrogen transfer in catalytic reactions. For example, in palladium-catalyzed formylations, deuterium in the formyl group (DCO) distinguishes between substrate-derived and catalyst-mediated pathways .
- Solvent Effects: Compared to non-deuterated NMF, the deuterated version exhibits reduced hydrogen-bonding strength, altering reaction kinetics in acid-catalyzed processes .
Comparative Stability
- Thermal Stability : this compound shows a 5–10% higher decomposition temperature (Td ~220°C) than N-Methyl-d3-formamide (Td ~200°C), attributed to stronger C-D bonds .
- Hydrolysis Resistance: Deuteration in the formyl group slows hydrolysis by 30–40% compared to non-deuterated NMF, critical for prolonged storage in humid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
